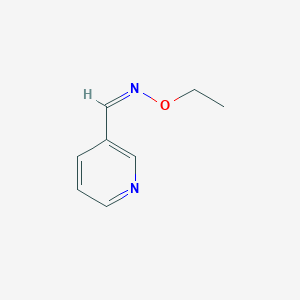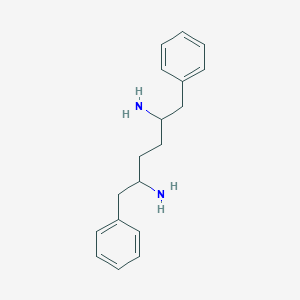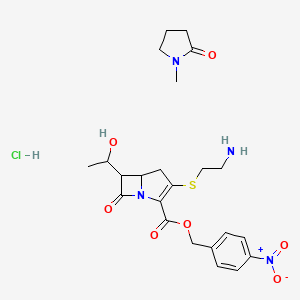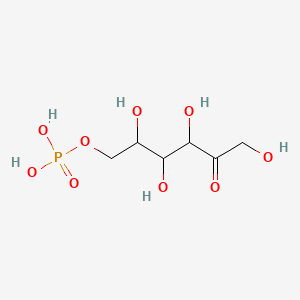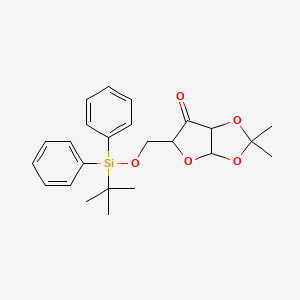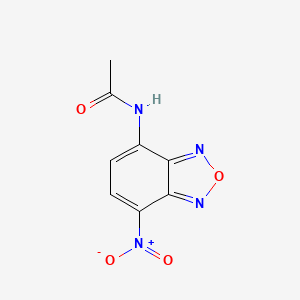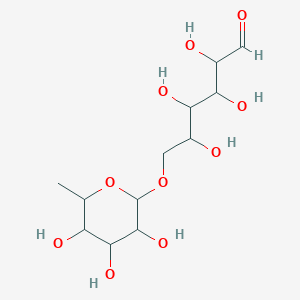
2,3,4,5-Tetrahydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a hexanal backbone, making it a polyhydroxy aldehyde. This compound is structurally related to glucose and other monosaccharides, which are fundamental building blocks in biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal typically involves the protection and deprotection of hydroxyl groups, as well as selective oxidation and glycosylation reactions. Common synthetic routes include:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions at specific hydroxyl sites.
Selective Oxidation: Oxidizing specific hydroxyl groups to form aldehyde functionalities using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Glycosylation: Forming glycosidic bonds between monosaccharide units using glycosyl donors and acceptors under acidic or enzymatic conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. Alternatively, chemical synthesis methods are scaled up using optimized reaction conditions and continuous flow reactors to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like nitric acid or potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Hydroxyl groups can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, PCC, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Protecting Groups: Acetals, silyl ethers.
Glycosylation Reagents: Glycosyl donors (e.g., trichloroacetimidates), glycosyl acceptors, acidic catalysts (e.g., trifluoromethanesulfonic acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a model compound for studying carbohydrate chemistry and reaction mechanisms.
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It is also employed in the synthesis of oligosaccharides and glycans for glycomics research.
Medicine
The compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis and as a component in drug delivery systems. Its role in modulating glycosylation patterns is of particular interest in cancer and infectious disease research.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of bio-based chemicals. It is also utilized in the food industry as a sweetener and texturizing agent.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. Its multiple hydroxyl groups allow for extensive hydrogen bonding and specific recognition by glycosidases and glycosyltransferases. These interactions modulate enzymatic activity and influence metabolic pathways, such as glycolysis and gluconeogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: A simple monosaccharide with a similar hexanal backbone but differing in the arrangement of hydroxyl groups.
Mannose: Another hexose sugar with a different stereochemistry at the C2 position.
Galactose: Similar to glucose but with a different configuration at the C4 position.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal lies in its specific stereochemistry and glycosidic linkage, which confer distinct chemical and biological properties. Its ability to form specific glycosidic bonds makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCUQCIDSHOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
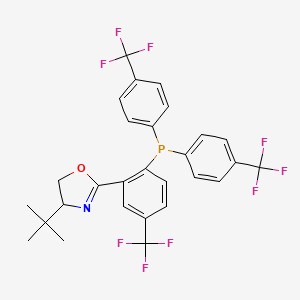
![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
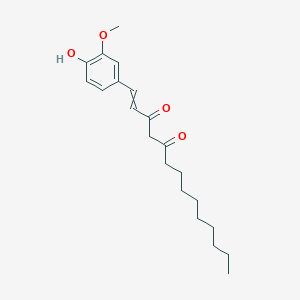
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
